N-(4-{[3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide
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Overview
Description
N-(4-{[3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines This compound is characterized by its unique structure, which includes a fluorophenyl group, a dimethylpyrazolo ring, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide typically involves multiple steps. The process begins with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the fluorophenyl group and the acetamide moiety. Common reagents used in these reactions include fluorobenzene, dimethylformamide, and acetic anhydride. The reaction conditions often involve elevated temperatures and the use of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as alkyl or aryl groups .
Scientific Research Applications
N-(4-{[3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-{[3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-(4-{[3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide include:
- N-(4-(4-fluorophenyl)-5-furyl-6-(1-methyl ethyl)pyrimidin-2-yl)-n-methyl methanesulfonamide
- tert-Butyl 6-[(1E)-2-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-(N-methylmethylsulfonamido)pyrimidin-5-yl]vinyl]-2,2-dimethyl-1,3-dioxane-4-acetate
Uniqueness
What sets this compound apart is its unique combination of functional groups and its potential for diverse biological activities. The presence of the fluorophenyl group and the pyrazolo[1,5-a]pyrimidine core contributes to its distinct chemical properties and reactivity .
Properties
Molecular Formula |
C22H20FN5O |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
N-[4-[[3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]amino]phenyl]acetamide |
InChI |
InChI=1S/C22H20FN5O/c1-13-12-20(26-19-10-8-18(9-11-19)25-15(3)29)28-22(24-13)21(14(2)27-28)16-4-6-17(23)7-5-16/h4-12,26H,1-3H3,(H,25,29) |
InChI Key |
DYLFKIGLIHUBTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NC3=CC=C(C=C3)NC(=O)C)C)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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